Benzyltriphenylphosphonium chloride
Overview
Description
Benzyltriphenylphosphonium chloride is a compound that features a benzyl group attached to a triphenylphosphonium ion. It is known to interact with various reagents and undergoes a range of chemical reactions, often serving as a reagent in organic synthesis. The compound forms an insoluble complex with oppositely charged ions such as sodium dodecyl sulfate, and its solubility can be influenced by factors like ionic strength, temperature, and the presence of urea .
Synthesis Analysis
The synthesis of benzyltriphenylphosphonium chloride involves the reaction of triphenylphosphine with benzyl bromide, resulting in colorless crystals with a triclinic structure in the case of its bromide counterpart . This compound can be further reacted with oxone® to form benzyltriphenylphosphonium peroxymonosulfate, a stable white powder used for oxidation reactions . Additionally, it can be mixed with CrO3 in HCl to produce benzyltriphenylphosphonium chlorochromate, a stable orange powder for the oxidation of alcohols .
Molecular Structure Analysis
The molecular structure of benzyltriphenylphosphonium chloride derivatives has been determined through crystallographic studies. For instance, the bromide analog forms triclinic colorless crystals with a specific space group and lattice parameters, containing Br- anions and the benzyltriphenylphosphonium cations . The chloride variant has a monoclinic structure with tetrahedral coordination around the phosphorus atoms .
Chemical Reactions Analysis
Benzyltriphenylphosphonium chloride is involved in various chemical reactions. It reacts with eaq− to form benzyl radicals and triphenylphosphine, with a specific rate constant for the reaction . It is also used to oxidize alcohols under solvent-free conditions , and in the presence of bismuth chloride, it can deprotect dithioacetals and ethers . The compound is also a precursor for benzyltriphenylphosphonium peroxodisulfate, which is used for selective oxidative deprotection .
Physical and Chemical Properties Analysis
The physical properties of benzyltriphenylphosphonium chloride include its solubility in various organic solvents such as acetonitrile, chloroform, and dichloromethane, and its limited solubility in solvents like carbon tetrachloride, ether, and hexane . The chemical properties are highlighted by its reactivity as an oxidizing agent and its ability to form stable complexes with other ions . The stability of the compound allows it to be stored for months without losing activity, making it a valuable reagent in organic synthesis .
Scientific Research Applications
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Accelerator of the Bisphenol AF curing system for fluoroelastomer
- Summary : Benzyltriphenylphosphonium chloride is used as an accelerator in the curing system of Bisphenol AF for fluoroelastomers . Fluoroelastomers are a type of synthetic rubber used for high-performance seals and hoses in harsh chemical and thermal environments.
- Results : The use of Benzyltriphenylphosphonium chloride as an accelerator improves the curing characteristics of the fluoroelastomer, enhancing its mechanical properties and resistance to harsh environments .
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Phase-transfer catalyst in the synthesis of organic compounds
- Summary : Benzyltriphenylphosphonium chloride is used as a phase-transfer catalyst in the synthesis of certain organic compounds . Phase-transfer catalysis is a special form of heterogeneous catalysis that can accelerate or enable reactions in which a reactant is in a different phase from the solvent.
- Results : The use of Benzyltriphenylphosphonium chloride as a phase-transfer catalyst can increase the reaction rate and yield of the organic synthesis .
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Reactant for the synthesis of chemical compounds
- Summary : Benzyltriphenylphosphonium chloride is used as a reactant for the synthesis of chemical compounds . It can react with various other chemicals in synthesis reactions to form new compounds.
- Results : The use of Benzyltriphenylphosphonium chloride as a reactant can lead to the formation of a wide range of chemical compounds .
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Synthesis of Platinum Chloro-Tetrazole Complexes
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Synthesis of Trans-Stilbenes and Cinnamates
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Synthesis of Achiral N-Hydroxyformamide Inhibitors
- Summary : Benzyltriphenylphosphonium chloride can be used as a reactant for the synthesis of achiral N-hydroxyformamide inhibitors of ADAM-TS4 and ADAM-TS5 for osteoarthritis treatment .
- Results : The use of Benzyltriphenylphosphonium chloride as a reactant can lead to the formation of achiral N-hydroxyformamide inhibitors .
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Synthesis of Pentiptycenes
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Formation of Petroleum Asphaltenes
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Crosslinking Agent for Tube-like Natural Halloysite/Fluorelastomer Nanocomposites
- Summary : Benzyltriphenylphosphonium chloride is used as a crosslinking agent for tube-like natural halloysite/fluorelastomer nanocomposites .
- Results : The use of Benzyltriphenylphosphonium chloride as a crosslinking agent can lead to the formation of tube-like natural halloysite/fluorelastomer nanocomposites .
Safety And Hazards
Future Directions
Benzyltriphenylphosphonium chloride has been used as a reactant for the synthesis of various compounds, indicating its potential for future applications in organic synthesis . It has been used as a crosslinking agent for tube-like natural halloysite/fluoroelastomer nanocomposites , suggesting potential future directions in materials science.
properties
IUPAC Name |
benzyl(triphenyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFRYJRPHFMVBZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051566 | |
Record name | Benzyltriphenylphosphonium chloride | |
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Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White powder; [MSDSonline] | |
Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |
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Record name | Benzyltriphenylphosphonium chloride | |
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Product Name |
Benzyltriphenylphosphonium chloride | |
CAS RN |
1100-88-5 | |
Record name | Benzyltriphenylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1100-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |
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Record name | Benzyltriphenylphosphonium chloride | |
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Record name | Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1) | |
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Record name | Benzyltriphenylphosphonium chloride | |
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Record name | Benzyltriphenylphosphonium chloride | |
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Record name | BENZYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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